molecular formula C11H12N2O2 B12730356 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- CAS No. 159212-42-7

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)-

Cat. No.: B12730356
CAS No.: 159212-42-7
M. Wt: 204.22 g/mol
InChI Key: UGBXGEPGAPVHGY-RMKNXTFCSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- is a complex organic compound with significant interest in various scientific fields. This compound is part of the indole family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with diagnostic significance.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- stands out due to its unique structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

CAS No.

159212-42-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-5-hydroxy-1H-indol-2-one

InChI

InChI=1S/C11H12N2O2/c1-13(2)6-9-8-5-7(14)3-4-10(8)12-11(9)15/h3-6,14H,1-2H3,(H,12,15)/b9-6+

InChI Key

UGBXGEPGAPVHGY-RMKNXTFCSA-N

Isomeric SMILES

CN(C)/C=C/1\C2=C(C=CC(=C2)O)NC1=O

Canonical SMILES

CN(C)C=C1C2=C(C=CC(=C2)O)NC1=O

Origin of Product

United States

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